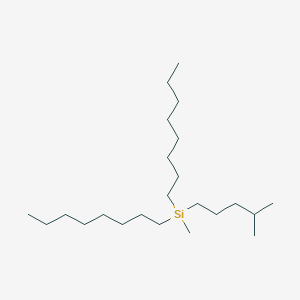
Methyl(4-methylpentyl)dioctylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4-methylpentyl)dioctylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 4-methylpentyl group, and two octyl groups. This compound is part of the broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylpentyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Si-H+C=C→Si-C-C-H
In this case, the starting materials would include a silane compound with the desired substituents and an alkene with the 4-methylpentyl group. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of fixed-bed reactors with immobilized catalysts is common, allowing for efficient catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
Methyl(4-methylpentyl)dioctylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine, followed by nucleophilic substitution with desired reagents.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Organosilanes with various functional groups.
Scientific Research Applications
Methyl(4-methylpentyl)dioctylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify surface properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Methyl(4-methylpentyl)dioctylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing for the modification of molecular structures and the enhancement of chemical stability. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Siloxane Formation: Formation of Si-O-Si linkages through oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl(4-methylpentyl)dimethylsilane
- Methyl(4-methylpentyl)diphenylsilane
- Methyl(4-methylpentyl)triethylsilane
Uniqueness
Methyl(4-methylpentyl)dioctylsilane is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. Compared to similar compounds with shorter or different alkyl groups, this compound offers enhanced stability and compatibility with various substrates, making it valuable in specialized applications.
Properties
CAS No. |
111324-79-9 |
|---|---|
Molecular Formula |
C23H50Si |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
methyl-(4-methylpentyl)-dioctylsilane |
InChI |
InChI=1S/C23H50Si/c1-6-8-10-12-14-16-20-24(5,22-18-19-23(3)4)21-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3 |
InChI Key |
BHZVEPVEUPBOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















